

Application Notes: The Use of NOC-18 in the Study of Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NOC 18	
Cat. No.:	B8811787	Get Quote

Introduction

NOC-18, also known as (Z)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate, is a chemical compound belonging to the NONOate class of nitric oxide (NO) donors. It is a valuable tool for researchers studying the multifaceted role of nitric oxide in cellular processes, particularly mitochondrial function. NOC-18 is characterized by its slow and prolonged release of NO, with a half-life of approximately 20 hours at 37°C and pH 7.4. This property allows for sustained, low-level exposure of cells or isolated organelles to NO, mimicking physiological and certain pathophysiological conditions.

Mechanism of Action

Upon decomposition in an aqueous buffer, NOC-18 releases two molecules of nitric oxide. This liberated NO is a highly reactive, gaseous signaling molecule that can diffuse across biological membranes and interact with various cellular targets, including those within the mitochondria. The effects of NO on mitochondria are complex and often dose-dependent, ranging from physiological regulation to the induction of cell death pathways.

Key Applications in Mitochondrial Research

Regulation of Mitochondrial Respiration

Nitric oxide is a potent modulator of the mitochondrial electron transport chain (ETC). Low, nanomolar concentrations of NO, such as those achievable with NOC-18, can reversibly inhibit



Complex IV (cytochrome c oxidase) by competing with oxygen for its binding site.[1][2] This inhibition can lead to a decrease in cellular oxygen consumption and ATP production. At higher concentrations, NO and its reactive derivative, peroxynitrite (ONOO-), can cause irreversible damage to other ETC complexes, particularly Complex I and II, through mechanisms like Snitrosylation of protein thiols.[1]

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

NOC-18 is frequently used to investigate the signaling pathways that regulate the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. Studies have shown that pre-treatment with NOC-18 can protect mitochondria against ischemia-induced mPTP opening.[3] This protective effect is often mediated through the activation of protein kinase G (PKG) and protein kinase C (PKC).[3][4][5] These kinases phosphorylate specific mitochondrial proteins, including components of the ATP synthase and the adenine nucleotide translocase (ANT), which are thought to regulate the pore's sensitivity to triggers like calcium overload.[6][7]

Investigation of Mitochondria-Mediated Apoptosis

The role of NOC-18 in apoptosis is context-dependent. By preventing mPTP opening, NOC-18 can be anti-apoptotic, reducing ischemia-induced cell death.[4] Conversely, under different conditions, NO donors can trigger apoptosis. This pro-apoptotic effect is mediated by the opening of the mPTP, which leads to the loss of mitochondrial membrane potential ($\Delta \Psi m$), swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8] Cytochrome c release initiates the caspase cascade, leading to programmed cell death.

Study of Mitochondrial Reactive Oxygen and Nitrogen Species (ROS/RNS) Production

NO can interact with mitochondrial ROS, particularly the superoxide anion $(O_2 \bullet^-)$, to form peroxynitrite $(ONOO^-)$, a highly damaging reactive nitrogen species (RNS).[1][9] Furthermore, the inhibition of the ETC by NO can increase the "leak" of electrons, primarily at Complex I and Complex III, leading to elevated production of superoxide.[2][10] Researchers use NOC-18 to explore the intricate balance between NO signaling and the generation of ROS/RNS, and how



this interplay contributes to either physiological signaling or oxidative stress and mitochondrial damage.

Data Presentation

Table 1: Effects of NOC-18 on Mitochondrial Parameters



Parameter	Model System	NOC-18 Concentrati on	Incubation Time	Observed Effect	Reference
mPTP Opening	Isolated rat brain mitochondria (post- ischemia)	Infusion prior to ischemia	30-90 min	Prevented Ca ²⁺ -induced mPTP opening	[3]
Protein Phosphorylati on	Isolated rat hearts	Perfusion prior to ischemia	N/A	Increased phosphorylati on of ATP synthase α-subunit and ANT1	[6][7]
Cell Death	PC12 cells	250-500 μM	24 hours	Induced apoptosis via mPTP opening and cytochrome c release	[8]
Cardioprotect ion	Isolated rat hearts	Perfusion prior to ischemia	N/A	Reduced ischemia-induced injury and prevented apoptosis	[4][5]
Mitochondrial Respiration	General	Nanomolar concentration s	Acute	Reversible inhibition of Complex IV (cytochrome c oxidase)	[1]

Experimental Protocols



Caution: NOC-18 should be handled with care in a well-ventilated area. Prepare stock solutions fresh before each experiment, as its stability in solution is pH and temperature-dependent.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is a standard method for enriching mitochondrial fractions from cultured cells using differential centrifugation.

Materials:

- Cell culture flasks (e.g., T-75) with confluent cells
- Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4.
 Keep on ice.
- Protease and phosphatase inhibitor cocktails
- Dounce homogenizer with a tight-fitting pestle
- · Refrigerated centrifuge

Procedure:

- Cell Harvest: Harvest cells by trypsinization, then wash the cell pellet twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.
- Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB containing freshly added protease/phosphatase inhibitors. Allow cells to swell on ice for 10 minutes.
- Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 20-30 strokes of the pestle. Check for cell lysis under a microscope.
- Differential Centrifugation: a. Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11] b. Carefully transfer the supernatant to a new pre-chilled tube. c. Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[11] d. Discard the supernatant (cytosolic fraction).



- Washing: Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB and repeat the high-speed centrifugation (10,000 x g for 10 min at 4°C).
- Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend in a minimal volume of appropriate assay buffer (e.g., respiration buffer) and determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption)

This protocol measures the effect of NOC-18 on the oxygen consumption rate (OCR) of isolated mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph) or a fluorescence-based plate reader assay.

Materials:

- Isolated mitochondria (Protocol 1)
- Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂,
 0.3% (w/v) fatty acid-free BSA, pH 7.2.
- Respiratory substrates (e.g., 10 mM Glutamate/2 mM Malate for Complex I; 10 mM Succinate/2 µM Rotenone for Complex II)
- ADP (for State 3 respiration)
- Oligomycin (Complex V inhibitor)
- FCCP (uncoupler)
- Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
- NOC-18 stock solution (e.g., in DMSO or 0.01 M NaOH)

Procedure:

 Setup: Add respiration buffer to the respirometer chamber or microplate wells and equilibrate to 37°C.



- Baseline OCR: Add isolated mitochondria (typically 0.05-0.2 mg/mL) and allow the signal to stabilize to measure baseline respiration.
- State 2 Respiration: Add the desired respiratory substrates (e.g., Glutamate/Malate) and record the OCR (State 2).
- NOC-18 Treatment: Add the desired concentration of NOC-18 and incubate for a defined period (e.g., 5-15 minutes), monitoring the OCR. A vehicle control (e.g., DMSO) should be run in parallel.
- State 3 Respiration: Add a bolus of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).
- State 4 Respiration: After all ADP is phosphorylated, the respiration rate will slow to State 4. Alternatively, add Oligomycin to inhibit ATP synthase and measure the leak respiration.
- Maximal Respiration: Add a titrating concentration of the uncoupler FCCP to measure the maximal capacity of the ETC.
- Shutdown: Add Rotenone and Antimycin A to shut down ETC activity and measure the residual oxygen consumption.
- Analysis: Calculate the different respiratory states and ratios (e.g., Respiratory Control Ratio
 State 3/State 4) and compare the NOC-18 treated group to the control.

Protocol 3: Assessment of mPTP Opening (Calcium Retention Capacity)

This protocol assesses the sensitivity of the mPTP to a calcium challenge by measuring the calcium retention capacity (CRC) of isolated mitochondria using a fluorescent indicator like Calcium Green 5N.

Materials:

Isolated mitochondria (Protocol 1)



- CRC Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 10 μM EGTA-Tris, 5 mM Glutamate-Tris, 2 mM Malate-Tris, 1 mM Pi-Tris, pH 7.4.
- Calcium Green 5N (or similar low-affinity Ca²⁺ indicator)
- CaCl₂ standard solution
- Cyclosporin A (mPTP inhibitor, positive control)
- NOC-18

Procedure:

- Setup: In a fluorometer cuvette or 96-well plate, add CRC buffer, Calcium Green 5N (e.g., 0.5 μM), and isolated mitochondria (0.5 mg/mL).
- Pre-incubation: Add NOC-18 or vehicle to the mitochondrial suspension and pre-incubate for 10-20 minutes at 30°C.
- Calcium Challenge: Begin fluorescence recording. Add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol/mg protein) every 60-90 seconds.
- Monitoring: After each CaCl₂ pulse, mitochondria will rapidly take up the calcium, causing a transient increase in fluorescence followed by a return to baseline.
- mPTP Opening: mPTP opening is indicated by a sudden, massive release of accumulated Ca²⁺, resulting in a large and sustained increase in extra-mitochondrial fluorescence.
- Analysis: Calculate the CRC by summing the total amount of Ca²⁺ added before the massive release occurred. Compare the CRC of NOC-18 treated mitochondria to the control. An increased CRC indicates desensitization (inhibition) of the mPTP.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in $\Delta\Psi m$ in live cells treated with NOC-18.



Materials:

- Cells cultured on glass-bottom dishes or 96-well plates
- TMRE stock solution (in DMSO)
- FCCP (uncoupler, for positive control)
- NOC-18
- Live-cell imaging microscope or fluorescence plate reader

Procedure:

- Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
- Dye Loading: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in culture media for 20-30 minutes at 37°C.
- Treatment: After loading, replace the medium with fresh pre-warmed medium containing NOC-18 or vehicle.
- Imaging/Reading: Immediately begin acquiring fluorescence images or readings over time.
- Analysis: A decrease in TMRE fluorescence intensity within the mitochondria indicates depolarization (loss of ΔΨm).[12] At the end of the experiment, add FCCP (e.g., 10 μM) to completely depolarize the mitochondria and obtain a baseline for minimal fluorescence.
 Quantify the fluorescence intensity per cell or per well and normalize to the initial value.

Protocol 5: Western Blot Analysis of Cytochrome c Release

This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of apoptosis, by fractionating cells and performing a Western blot.

Materials:

Cells treated with NOC-18 or a vehicle control



- Mitochondrial isolation reagents (see Protocol 1)
- RIPA buffer for whole-cell lysate (optional)
- Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
- Secondary HRP-conjugated antibodies
- SDS-PAGE and Western blotting equipment

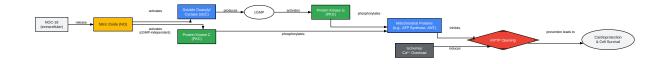
Procedure:

- Cell Treatment: Treat cultured cells with the desired concentration of NOC-18 for the specified time (e.g., 6-24 hours).
- Fractionation: Harvest the cells and perform a crude mitochondrial/cytosolic fractionation as described in Protocol 1, steps 1-4b. Carefully collect the supernatant from step 4b this is the cytosolic fraction. The pellet from this step can be lysed as the mitochondrial fraction.
- Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions for all samples.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) from the cytosolic fractions onto an SDS-PAGE gel. In parallel, load a smaller amount of the mitochondrial fractions to serve as a positive control for the mitochondrial markers.
- Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA). b. Incubate with primary antibodies overnight at 4°C (anti-Cytochrome c, anti-COX IV, anti-GAPDH). c. Wash and incubate with appropriate HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: An increase in the cytochrome c signal in the cytosolic fraction of NOC-18-treated cells indicates its release from the mitochondria. Confirm the purity of the fractions by



ensuring COX IV is only in the mitochondrial fraction and GAPDH is primarily in the cytosolic fraction.

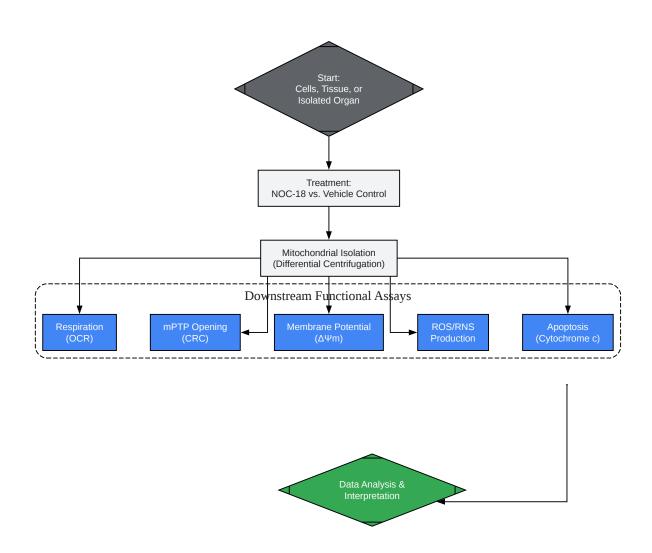
Mandatory Visualization



Click to download full resolution via product page

Caption: NOC-18 signaling pathway in mitochondrial protection.





Click to download full resolution via product page

Caption: General workflow for studying NOC-18 effects on mitochondria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Nitric oxide and mitochondrial respiration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide and mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of nitric oxide donor NOC-18 against brain ischemia-induced mitochondrial damages: role of PKG and PKC PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric-Oxide-Induced Necrosis and Apoptosis in PC12 Cells Mediated by Mitochondria: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Effects of NO on mitochondrial function in cardiomyocytes: Pathophysiological relevance -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: The Use of NOC-18 in the Study of Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811787#application-of-noc-18-in-studying-mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com